

Structural Basis for Rosiptor's Interaction with SHIP1: A Technical Guide

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Compound of Interest

Compound Name: *Rosiptor*

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Abstract

Rosiptor (also known as AQX-1125) is a first-in-class, orally bioavailable, small-molecule activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. By allosterically activating SHIP1, **Rosiptor** enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby dampening the pro-inflammatory signals mediated by the PI3K/Akt pathway.[1][2] This technical guide provides a comprehensive overview of the structural basis for **Rosiptor**'s interaction with SHIP1, including available data on its binding site, quantitative interaction parameters, and the experimental protocols used for its characterization.

Introduction to SHIP1 and Rosiptor

SHIP1 is a 145 kDa protein predominantly expressed in hematopoietic cells. It is a key regulator of immune cell function and signaling.[2] The structure of SHIP1 is modular, consisting of an N-terminal SH2 domain, a central 5'-phosphatase catalytic domain, a C2 domain, and a C-terminal proline-rich region.[3] The SH2 domain mediates interactions with phosphorylated tyrosine residues on signaling proteins, while the catalytic domain is responsible for the hydrolysis of PIP3. The C2 domain is implicated in membrane localization and allosteric regulation of the enzyme's activity.[1][4]

Rosiptor was developed as a selective activator of SHIP1 with the aim of providing a novel anti-inflammatory therapeutic strategy.[5] Although it showed promise in preclinical and early clinical studies, its development was halted due to a lack of efficacy in a Phase 3 trial for interstitial cystitis/bladder pain syndrome.[6][7] Nevertheless, the study of **Rosiptor**'s interaction with SHIP1 provides valuable insights for the development of future SHIP1 modulators.

Structural Basis of the Rosiptor-SHIP1 Interaction

Allosteric Binding to the C2 Domain

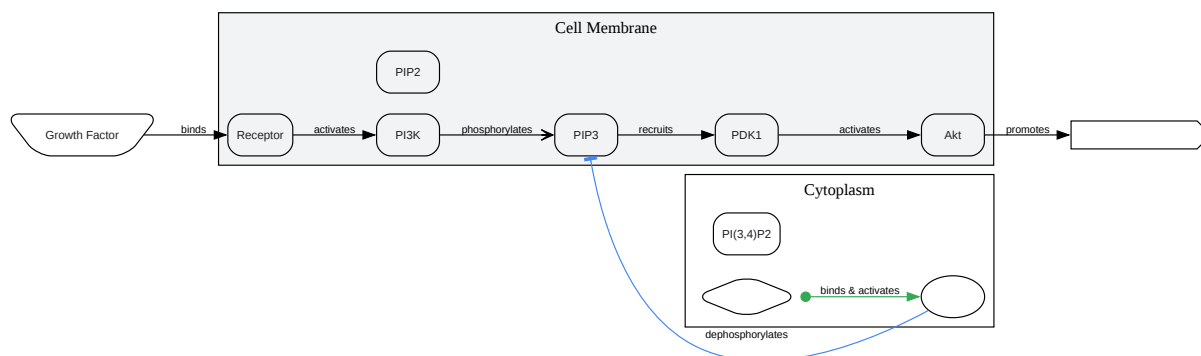
While a co-crystal structure of **Rosiptor** bound to SHIP1 is not publicly available, extensive biochemical evidence points to an allosteric mechanism of action involving the C2 domain of SHIP1.[4] Studies have shown that the activating effect of **Rosiptor** on SHIP1 is completely abolished upon deletion of the C2 domain.[4] This indicates that the C2 domain is essential for **Rosiptor**'s function and likely contains the binding site.

Further evidence for a direct interaction comes from scintillation proximity assays (SPA), which have demonstrated that radiolabeled **Rosiptor** directly binds to full-length SHIP1 protein.[4] The binding is proposed to induce a conformational change in SHIP1, leading to enhanced catalytic efficiency.

Although the precise binding pocket for **Rosiptor** on the C2 domain has not been elucidated, the crystal structure of SHIP1 in complex with a fragment-like molecule, x-0101 (PDB ID: 5RWL), reveals a potential allosteric site at the interface between the phosphatase and C2 domains.[7] It is plausible that **Rosiptor** binds in or near this pocket to exert its allosteric effect.

Visualization of the SHIP1 Signaling Pathway

The following diagram illustrates the central role of SHIP1 in the PI3K signaling pathway and the proposed mechanism of action for **Rosiptor**.



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Rosiptor activates SHIP1, enhancing the conversion of PIP3 to PI(3,4)P2.

Quantitative Analysis of the Rosiptor-SHIP1 Interaction

The following table summarizes the available quantitative data on the interaction between **Rosiptor** and SHIP1. It is important to note that some reports describe the binding as weak.

Parameter	Value	Method	Reference
Enzymatic Activation	~28% increase in activity at 100 μ M	Malachite Green Phosphatase Assay	[4]
Binding	Direct binding confirmed	Scintillation Proximity Assay (SPA)	[4]
Cellular Activity (IC50)	~1 μ M (inhibition of Akt phosphorylation)	Western Blot (MOLT-4 cells)	[1]

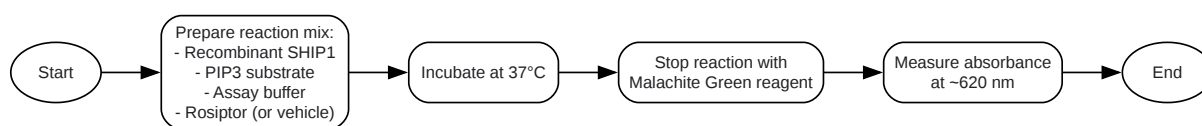
Experimental Protocols

Detailed experimental protocols for the characterization of the **Rosiptor**-SHIP1 interaction are not fully available in the public domain. However, based on the published literature, the following sections provide an overview of the likely methodologies employed.

SHIP1 Phosphatase Activity Assay (Malachite Green)

This assay quantifies the release of inorganic phosphate from the SHIP1 substrate, PIP3.

Workflow:



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Workflow for the Malachite Green phosphatase assay.

Methodology:

- Reagents: Recombinant human SHIP1, PIP3 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT), **Rosiptor** stock solution (in DMSO), and Malachite Green reagent.
- Procedure:
 - Add assay buffer, SHIP1, and **Rosiptor** (at various concentrations) to a 96-well plate.
 - Initiate the reaction by adding the PIP3 substrate.
 - Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
 - Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released phosphate.

- Measure the absorbance at approximately 620 nm using a plate reader.
- Calculate the percentage of SHIP1 activation relative to the vehicle control.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay assesses the ability of **Rosiptor** to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

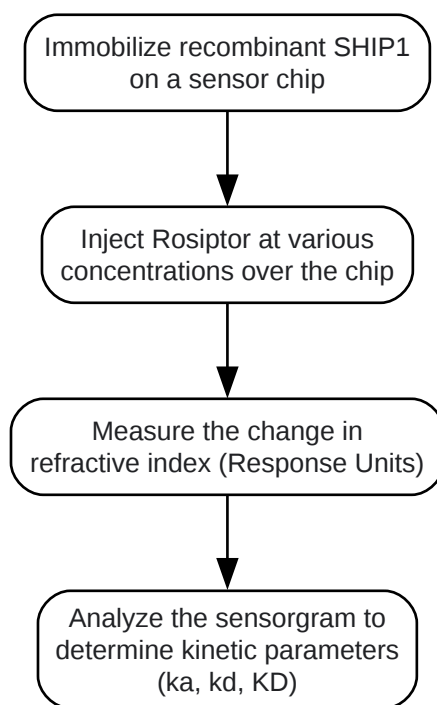
Methodology:

- Cell Culture: Use a SHIP1-proficient cell line, such as MOLT-4 human T-cell leukemia cells.
[1] A SHIP1-deficient cell line (e.g., Jurkat) can be used as a negative control.[1]
- Treatment:
 - Starve the cells in a serum-free medium.
 - Pre-treat the cells with various concentrations of **Rosiptor** for a specific duration (e.g., 1-2 hours).
 - Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.
- Lysis and Protein Quantification:
 - Lyse the cells and quantify the total protein concentration using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.
 - Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
 - Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)

While a specific SPR protocol for **Rosiptor** and SHIP1 is not published, a general methodology for studying small molecule-protein interactions is outlined below.

Workflow:



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General workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

- Immobilization: Covalently immobilize recombinant SHIP1 onto a sensor chip (e.g., a CM5 chip via amine coupling).
- Binding Analysis:
 - Flow a running buffer over the sensor surface to establish a stable baseline.
 - Inject a series of concentrations of **Rosiptor** over the immobilized SHIP1.

- Monitor the association and dissociation phases in real-time by measuring the change in the surface plasmon resonance signal.
- Data Analysis:
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Conclusion

Rosiptor is an allosteric activator of SHIP1 that exerts its function through direct binding to the C2 domain. While the precise structural details of this interaction at an atomic level remain to be elucidated by techniques such as X-ray crystallography, the available biochemical and pharmacological data provide a solid foundation for understanding its mechanism of action. The experimental approaches outlined in this guide serve as a reference for the continued investigation of **Rosiptor** and the development of next-generation SHIP1 modulators for the treatment of inflammatory and other diseases.

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